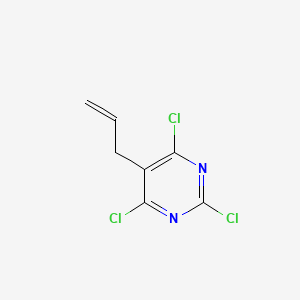

5-Allyl-2,4,6-trichloropyrimidine

Übersicht

Beschreibung

5-Allyl-2,4,6-trichloropyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of three chlorine atoms at positions 2, 4, and 6, and an allyl group at position 5. It is used in various chemical reactions and has applications in scientific research due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-2,4,6-trichloropyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of barbituric acid with phosphorus oxytrichloride, which acts as a chlorinating agent. This reaction yields 2,4,6-trichloropyrimidine, which can then be further functionalized to introduce the allyl group at position 5 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The chlorination step is carefully controlled to avoid over-chlorination and to ensure the selective formation of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Allyl-2,4,6-trichloropyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The allyl group can undergo oxidation to form epoxides or reduction to form saturated derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide, palladium catalysts, and various nucleophiles.

Oxidation and Reduction Reactions: Oxidizing agents such as m-chloroperbenzoic acid and reducing agents like hydrogen gas in the presence of palladium on carbon are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include epoxides and saturated derivatives of the allyl group.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has highlighted the potential of 5-Allyl-2,4,6-trichloropyrimidine as a scaffold for developing anticancer agents. The compound has been investigated for its ability to inhibit key signaling pathways involved in tumor growth. For instance:

- PI3K/Akt/mTOR Pathway Inhibition : Studies have shown that derivatives of trichloropyrimidine can inhibit the Akt signaling pathway, which is crucial in many cancers. Compounds derived from 2,4,6-trichloropyrimidine have demonstrated significant antiproliferative effects against various cancer cell lines including prostate and breast cancer models .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. Recent studies have reported that pyrimidine derivatives can suppress cyclooxygenase-2 (COX-2) activity, which is a target for anti-inflammatory drugs. For example:

- In Vitro Studies : Certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential use in treating inflammatory conditions .

Agricultural Applications

This compound has been explored for its utility in agriculture as a herbicide and fungicide. The trichloropyrimidine moiety is known to exhibit herbicidal properties by inhibiting specific biochemical pathways in plants.

Herbicidal Activity

The compound has been tested for its effectiveness against various weed species:

- Field Trials : In controlled field experiments, formulations containing this compound demonstrated effective weed control with minimal phytotoxicity to crops .

Fungicidal Properties

Additionally, this compound has shown promise as a fungicide:

- Efficacy Against Fungal Pathogens : Laboratory studies indicated that it could effectively inhibit the growth of several plant pathogenic fungi, suggesting its potential role in crop protection strategies .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Research indicates that modifications at various positions on the pyrimidine ring can significantly affect its potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Allyl group at 5-position | Enhances anticancer activity |

| Substituents at 2 or 4-position | Modulate anti-inflammatory effects |

| Chlorine substitutions | Increase herbicidal efficacy |

Case Study 1: Anticancer Efficacy

In a study investigating new anticancer agents based on pyrimidine scaffolds, this compound was synthesized and tested against LNCaP prostate cancer cells. The compound exhibited a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 137 nM .

Case Study 2: Agricultural Application

Field trials conducted on corn crops treated with formulations containing this compound showed a significant reduction in weed biomass compared to untreated controls. The results indicated effective weed management without adverse effects on crop yield .

Wirkmechanismus

The mechanism of action of 5-Allyl-2,4,6-trichloropyrimidine involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a therapeutic effect. The exact molecular pathways involved depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4,6-Trichloropyrimidine: Lacks the allyl group at position 5 and is used as a precursor in the synthesis of 5-Allyl-2,4,6-trichloropyrimidine.

5-Methyl-2,4,6-trichloropyrimidine: Similar structure but with a methyl group instead of an allyl group at position 5.

Uniqueness

This compound is unique due to the presence of the allyl group, which imparts different chemical reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for research and industrial applications .

Biologische Aktivität

5-Allyl-2,4,6-trichloropyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

This compound is a substituted pyrimidine derivative characterized by the presence of an allyl group and three chlorine atoms at positions 2, 4, and 6. Its structural formula can be represented as follows:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines:

- MCF-7 (breast cancer) : The compound demonstrated an IC50 value ranging from 45 to 97 nM.

- HCT-116 (colon cancer) : Exhibited an IC50 value between 6 and 99 nM.

- HepG-2 (liver cancer) : Showed moderate activity with IC50 values of 48 to 90 nM compared to standard drugs like sorafenib .

The mechanisms underlying these effects include the inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. Molecular docking studies suggest that the compound fits well into the CDK2 active site, forming essential hydrogen bonds that facilitate its inhibitory action .

2. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It was found to significantly suppress cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. The IC50 values for COX-2 inhibition were reported to be comparable to those of established anti-inflammatory drugs such as celecoxib .

Table 1: Summary of Biological Activities

| Activity Type | Target Cell Line | IC50 Value (nM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 45 - 97 | |

| HCT-116 | 6 - 99 | ||

| HepG-2 | 48 - 90 | ||

| Anti-inflammatory | COX-2 | Comparable to celecoxib |

Case Study: Antitumor Efficacy in Xenograft Models

In vivo studies utilizing MDA-MB-361 breast cancer xenografts demonstrated that the administration of derivatives related to trichloropyrimidine compounds resulted in substantial tumor growth inhibition. Specifically, doses of 25 mg/kg led to significant reductions in tumor size through the inhibition of key signaling pathways such as PI3K/Akt/mTOR .

Case Study: Inhibition of Akt Phosphorylation

A study reported that compounds derived from trichloropyrimidine effectively inhibited Akt phosphorylation in various cancer models. This inhibition was dose-dependent and correlated with reduced tumor growth rates in xenograft models .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups, such as chlorine atoms at positions 2, 4, and 6 on the pyrimidine ring, enhances the anticancer activity of these compounds. Modifications to the allyl group also appear to influence biological efficacy significantly .

Eigenschaften

IUPAC Name |

2,4,6-trichloro-5-prop-2-enylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3N2/c1-2-3-4-5(8)11-7(10)12-6(4)9/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPZJYKGHXZIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(N=C(N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293815 | |

| Record name | 5-allyl-2,4,6-trichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10182-68-0 | |

| Record name | Pyrimidine,4,6-trichloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-allyl-2,4,6-trichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of 5-allyl-2,4,6-trichloropyrimidine in the synthesis of pyrimido[b]azepines?

A1: this compound serves as a crucial starting material in the efficient multi-step synthesis of pyrimido[b]azepines. The incorporated allyl group enables a key ring-closing metathesis (RCM) reaction, leading to the formation of the seven-membered azepine ring fused to the pyrimidine core []. This approach provides access to a diverse range of pyrimido[b]azepine derivatives by modifying the substituents on the pyrimidine ring or introducing variations in the RCM reaction conditions.

Q2: How is the structure of a key intermediate in this synthesis process confirmed?

A2: The absolute configuration of a critical pyrimido[4,5-b]azepine intermediate formed during this synthetic route was determined using X-ray crystal structure analysis []. This technique provides detailed information about the three-dimensional arrangement of atoms within the molecule, confirming the successful formation of the desired ring system and providing valuable insights into its structural features.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.